N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
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Overview
Description
N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is an organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene ring, which is a sulfur-containing heterocycle, and a carboxamide group attached to the second carbon of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves the following steps:
Formation of the Benzothiophene Ring: This can be achieved through cyclization reactions involving thiophenol and suitable precursors under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the benzothiophene derivative with an appropriate amine, such as ethanolamine, under dehydrating conditions.
Hydroxyethyl Group Addition: The hydroxyethyl group is introduced by reacting the intermediate with ethylene oxide or through a substitution reaction involving a hydroxyethyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The benzothiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-(2-oxoethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide.
Reduction: Formation of N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-amine.
Substitution: Various halogenated or nitrated derivatives of the benzothiophene ring.
Scientific Research Applications
N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in inflammatory pathways, such as cyclooxygenase and nuclear factor-kappa B (NF-κB).
Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways, leading to reduced inflammation or altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-amine
- N-(2-hydroxyethyl)-benzothiophene-2-carboxamide
- N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
Uniqueness
N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is unique due to the combination of its benzothiophene ring and hydroxyethyl carboxamide group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-6-5-12-11(14)10-7-8-3-1-2-4-9(8)15-10/h7,13H,1-6H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIHTLBDPMZCKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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